molecular formula C10H10N2O2 B3013377 2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS No. 891454-18-5

2-Ethyl-1H-benzimidazole-6-carboxylic acid

Cat. No.: B3013377
CAS No.: 891454-18-5
M. Wt: 190.202
InChI Key: GECPBJINOLYRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse range of biological and chemical properties. The compound’s structure consists of a benzimidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 6-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts such as nickel or copper, and the process may be carried out under reflux conditions to ensure complete cyclization and oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures the production of high-purity compounds with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Methyl-1H-benzimidazole-6-carboxylic acid
  • 2-Phenyl-1H-benzimidazole-6-carboxylic acid

Comparison

2-Ethyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 1H-Benzimidazole-2-carboxylic acid, the ethyl substitution provides different steric and electronic properties, potentially enhancing its interaction with specific targets. The presence of the carboxylic acid group at the 6-position also distinguishes it from other benzimidazole derivatives, contributing to its unique chemical behavior and applications.

Properties

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.